4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol
Overview
Description
4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with a piperidine ring, which is further substituted with a triazole ring containing a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the triazole-piperidine intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. The phenol group can participate in hydrogen bonding, enhancing its interaction with biological targets. The piperidine ring provides structural flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylpiperazine: Similar structure but lacks the triazole and pyridine rings.
4-Methyl-2-phenylimidazole: Contains an imidazole ring instead of a triazole ring.
4-Methyl-2-phenylpyridine: Lacks the piperidine and triazole rings.
Uniqueness
4-Methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol is unique due to the presence of both a triazole and a pyridine ring, which confer specific binding properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2-[[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-5-6-20(26)16(12-15)13-24-10-7-17(8-11-24)25-14-19(22-23-25)18-4-2-3-9-21-18/h2-6,9,12,14,17,26H,7-8,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGASTXARAAQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.